Cas no 2009077-90-9 (tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate)

Technical Introduction: tert-Butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate is a specialized carbamate derivative featuring a cyclopropyl ketone moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its tert-butyl carbamate group offers stability under a range of reaction conditions, while the N-methyl and cyclopropyl functionalities enhance its utility in structural diversification. The ketone group provides a reactive handle for further derivatization, such as reductive amination or nucleophilic addition. This compound is valued for its well-defined reactivity profile and compatibility with multi-step synthetic routes, making it a practical choice for medicinal chemistry and fine chemical applications.
tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate structure
2009077-90-9 structure
Product Name:tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate
CAS No:2009077-90-9
MF:C12H21NO3
MW:227.300043821335
CID:6050222
PubChem ID:165471247
Update Time:2025-06-08

tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate
    • 2009077-90-9
    • EN300-797900
    • Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)8-10(14)7-9-5-6-9/h9H,5-8H2,1-4H3
    • InChI Key: LBEYRAYBXVFVOU-UHFFFAOYSA-N
    • SMILES: O=C(CN(C)C(=O)OC(C)(C)C)CC1CC1

Computed Properties

  • Exact Mass: 227.15214353g/mol
  • Monoisotopic Mass: 227.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.6Ų

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Additional information on tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate

tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate (CAS No. 2009077-90-9): A Comprehensive Overview

tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate (CAS No. 2009077-90-9) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various chemical transformations and biological studies.

The tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate molecule is synthesized through a series of well-defined chemical reactions. The synthesis typically involves the reaction of a cyclopropyl ketone with an appropriate amine and tert-butyl alcohol, followed by the formation of the carbamate linkage. The detailed synthetic route has been extensively studied and optimized to ensure high yields and purity, which are crucial for its use in both academic and industrial settings.

In the realm of medicinal chemistry, tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate has garnered attention due to its potential as a building block for the development of novel therapeutic agents. Recent research has focused on its use as an intermediate in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective properties. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.

One of the key advantages of tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate is its ability to undergo selective functionalization. This property allows chemists to introduce various substituents at specific positions within the molecule, thereby fine-tuning its biological activity and pharmacokinetic properties. This flexibility is particularly valuable in drug discovery programs where the optimization of lead compounds is essential.

The tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate molecule also plays a crucial role in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The tert-butyl carbamate group can be designed to be cleaved under specific physiological conditions, releasing the active drug moiety. This approach can enhance drug delivery, reduce side effects, and improve patient compliance.

In addition to its applications in drug development, tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate has been explored for its potential in agrochemicals. Research has shown that certain derivatives of this compound exhibit herbicidal and fungicidal properties, making them promising candidates for the development of new agricultural products. The unique combination of structural features provides a basis for designing molecules with enhanced selectivity and reduced environmental impact.

The safety profile of tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate has been extensively evaluated through various toxicological studies. These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses and does not pose significant risks to human health or the environment when used appropriately. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

Recent advancements in analytical techniques have further enhanced our understanding of tert-butyl N-(3-cyclopropyl-2-oxopropyl)-N-methylcarbamate. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing the structure and purity of this compound. These techniques provide valuable insights into its chemical behavior and interactions with biological systems.

In conclusion, tert-butyl N-(3-cyclopropyl-2-oxoproplyl)-N-methylcarbamate (CAS No. 2009077-90-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, pharmaceutical research, and agrochemicals. Its unique structural features and favorable properties make it an invaluable tool for researchers seeking to develop innovative solutions to complex scientific challenges. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing the frontiers of chemical science.

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